Methyl linolelaidate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

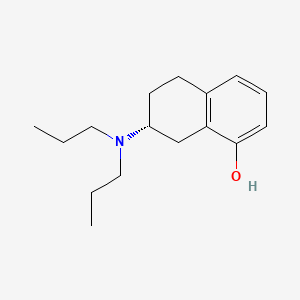

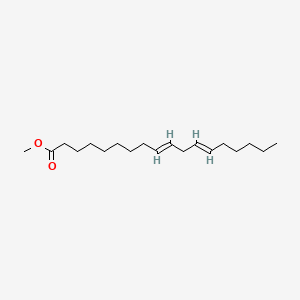

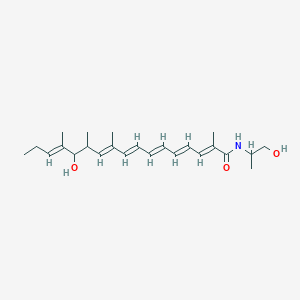

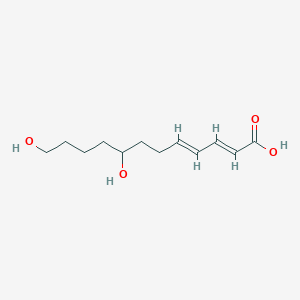

Methyl linolelaidate, also known as linolelaidic acid methyl ester, is an organic compound with the molecular formula C19H34O2. It is a methyl ester derivative of linolelaidic acid, which is a trans isomer of linoleic acid. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl linolelaidate is typically synthesized through the esterification of linolelaidic acid with methanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows: [ \text{Linolelaidic Acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the double bonds in its structure. Common oxidizing agents include potassium permanganate and ozone.

Reduction: The compound can be reduced to its corresponding saturated ester using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Formation of epoxides or diols.

Reduction: Formation of methyl stearate.

Substitution: Formation of amides or esters with different alkyl groups.

Applications De Recherche Scientifique

Methyl linolelaidate is widely used in scientific research due to its role as a model compound for studying lipid oxidation and metabolism. It is used in:

Chemistry: As a standard for gas chromatography and mass spectrometry analysis of fatty acid methyl esters.

Biology: To study the metabolic pathways of trans fatty acids in biological systems.

Medicine: In research related to the effects of trans fatty acids on human health, particularly in the context of cardiovascular diseases.

Industry: As a component in the formulation of biodiesel and other bio-based products.

Mécanisme D'action

The mechanism by which methyl linolelaidate exerts its effects is primarily through its interaction with lipid metabolic pathways. It can be incorporated into cell membranes, affecting their fluidity and function. The compound can also undergo oxidation to form reactive oxygen species, which can have various biological effects, including oxidative stress and inflammation.

Comparaison Avec Des Composés Similaires

Methyl linoleate: The cis isomer of methyl linolelaidate, which has different physical and chemical properties due to the cis configuration of its double bonds.

Methyl oleate: A monounsaturated fatty acid methyl ester with a single double bond, used as a standard in lipid analysis.

Methyl stearate: A saturated fatty acid methyl ester, used as a reference compound in various analytical techniques.

Uniqueness: this compound is unique due to its trans configuration, which imparts different physical properties compared to its cis counterpart, methyl linoleate. This trans configuration makes it a valuable compound for studying the effects of trans fatty acids in biological systems and their impact on health.

Propriétés

Numéro CAS |

2462-85-3 |

|---|---|

Formule moléculaire |

C19H34O2 |

Poids moléculaire |

294.5 g/mol |

Nom IUPAC |

methyl octadeca-9,12-dienoate |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3 |

Clé InChI |

WTTJVINHCBCLGX-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC |

SMILES isomérique |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC |

SMILES canonique |

CCCCCC=CCC=CCCCCCCCC(=O)OC |

Point d'ébullition |

373.00 to 374.00 °C. @ 760.00 mm Hg |

melting_point |

-35 °C |

| 2566-97-4 11068-03-4 112-63-0 2462-85-3 |

|

Description physique |

Liquid |

Numéros CAS associés |

19680-96-7 |

Synonymes |

9,11-octadecadienoic acid, 13-hydroperoxy-, methyl ester, (9Z,11E) 9,12-octadecadienoic acid (9Z,12Z)-, methyl ester, hydroperoxide methyl (9Z,11E)-13-hydroperoxy-9,11-octadecadienoate methyl 13-hydroperoxy-cis,trans-9,11-octadecadienoate methyl linoleate 13-hydroperoxide, (9Z,11E)- methyl linoleate hydroperoxide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

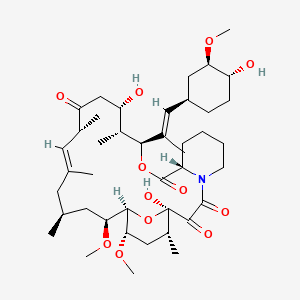

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-1-[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B1232951.png)

![(1R,2S,4R,5R,8R,9S,11S)-9-formyl-2-[[(2R,3S,4S,5R,6R)-3-hydroxy-5-methoxy-6-methyl-4-[(2Z,4E)-2-methylhexa-2,4-dienoyl]oxyoxan-2-yl]oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1232962.png)

![(1R,5R,8Z)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1232968.png)